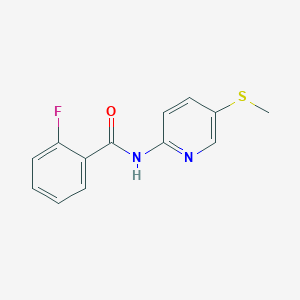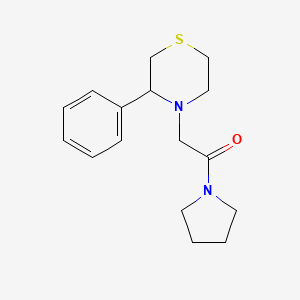![molecular formula C17H18N2OS B7594338 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTM belongs to the class of compounds known as thiomorpholines, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms.
作用机制
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone exerts its biological effects through the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various biological processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antiviral properties, this compound has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines. It has also been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neurodegenerative diseases.
实验室实验的优点和局限性
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has several advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cell membranes, allowing for easy access to intracellular targets. It is also stable and can be easily synthesized in large quantities. However, this compound also has some limitations, including its potential toxicity and the need for further optimization for use in vivo.
未来方向
There are several future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases. Further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties for use in vivo. Another area of interest is its potential as a tool for studying the role of HDACs in gene regulation and disease pathogenesis. Overall, this compound has great potential as a versatile tool for scientific research and drug development.
合成方法
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol with 3-chloropyridine, followed by the reaction of the resulting compound with morpholine and then with benzaldehyde. The final product is obtained through purification and isolation steps. The synthesis of this compound has been extensively studied and optimized to achieve high yields and purity.
科学研究应用
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its potential as a drug candidate for the treatment of various diseases. This compound has been shown to have anticancer properties by inhibiting certain enzymes involved in cancer cell proliferation. It has also been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
属性
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-4-6-14(7-5-13)16-12-21-10-9-19(16)17(20)15-3-2-8-18-11-15/h2-8,11,16H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSIPFVZVRKHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)


![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)


![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)
![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)